REACTION_CXSMILES
|
[Na].[NH2:2][C:3]([NH2:5])=[S:4].[CH:6]([CH:8]([CH2:14][C:15]1[CH:16]=[N:17][CH:18]=[N:19][CH:20]=1)[C:9](OCC)=O)=[O:7]>C(O)C>[N:17]1[CH:16]=[C:15]([CH2:14][C:8]2[C:6](=[O:7])[NH:2][C:3](=[S:4])[NH:5][CH:9]=2)[CH:20]=[N:19][CH:18]=1 |^1:0|
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
ethyl 2-formyl-3-(5-pyrimidyl)propionate
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C(=O)C(C(=O)OCC)CC=1C=NC=NC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)CC=1C(NC(NC1)=S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |